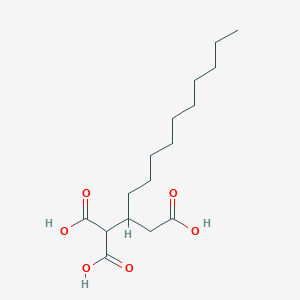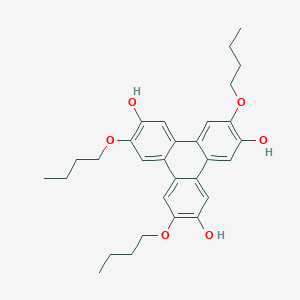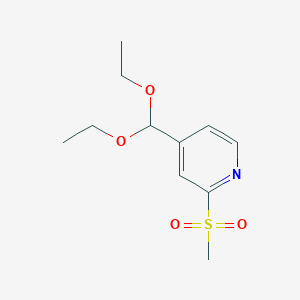![molecular formula C12H8ClNS B12611304 [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile CAS No. 649569-59-5](/img/structure/B12611304.png)
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is a chemical compound with the molecular formula C12H7ClNS It features a thiophene ring substituted with a 4-chlorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile can be achieved through several methods. One common approach involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-3-acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated as candidates for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile and its derivatives involves interactions with specific molecular targets. For example, in anticancer research, these compounds may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile: Similar structure but with a methyl group instead of a chlorine atom.
[5-(4-Bromophenyl)thiophen-3-yl]acetonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in [5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and bromine analogs, which may have different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules and advanced materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
649569-59-5 |
|---|---|
Molecular Formula |
C12H8ClNS |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C12H8ClNS/c13-11-3-1-10(2-4-11)12-7-9(5-6-14)8-15-12/h1-4,7-8H,5H2 |
InChI Key |
NDVSIDMMNDBNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)

![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
